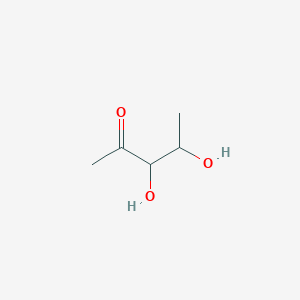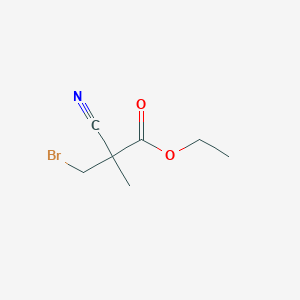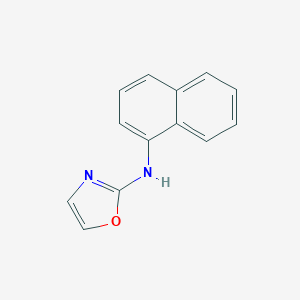
N-(2-Oxazolyl)-1-naphthylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Oxazolyl)-1-naphthylamine, also known as ONA, is a chemical compound that belongs to the class of heterocyclic compounds. It is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. ONA has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.
作用机制
N-(2-Oxazolyl)-1-naphthylamine exerts its inhibitory effect on PKC by binding to the regulatory domain of the enzyme. This binding prevents the activation of PKC by diacylglycerol (DAG) and Ca2+, which are the two key activators of PKC. As a result, N-(2-Oxazolyl)-1-naphthylamine inhibits the downstream signaling pathways of PKC, which are involved in cell growth, differentiation, and apoptosis.
生化和生理效应
N-(2-Oxazolyl)-1-naphthylamine has been shown to have various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. N-(2-Oxazolyl)-1-naphthylamine has also been shown to modulate the expression of various genes involved in cell growth and apoptosis. Furthermore, N-(2-Oxazolyl)-1-naphthylamine has been reported to enhance the immune response by stimulating the production of cytokines, such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ).
实验室实验的优点和局限性
N-(2-Oxazolyl)-1-naphthylamine has several advantages for lab experiments. It is a potent and specific inhibitor of PKC, which makes it an excellent tool for studying the role of PKC in various cellular processes. Moreover, N-(2-Oxazolyl)-1-naphthylamine has been shown to be effective in inhibiting the growth of cancer cells, which makes it a promising candidate for developing anticancer drugs. However, N-(2-Oxazolyl)-1-naphthylamine has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. Moreover, N-(2-Oxazolyl)-1-naphthylamine has been reported to be toxic to some normal cells, which may limit its use in certain experiments.
未来方向
N-(2-Oxazolyl)-1-naphthylamine has several potential future directions for scientific research. One possible direction is to develop N-(2-Oxazolyl)-1-naphthylamine-based drugs for cancer treatment. N-(2-Oxazolyl)-1-naphthylamine has been shown to be effective in inhibiting the growth of various cancer cell lines, and it has the potential to be used in combination with other chemotherapeutic agents to enhance their efficacy. Another possible direction is to study the role of PKC in other cellular processes, such as neuronal function and cardiovascular disease. N-(2-Oxazolyl)-1-naphthylamine can be used as a tool to study the specific role of PKC in these processes. Moreover, the development of new N-(2-Oxazolyl)-1-naphthylamine analogs with improved solubility and selectivity could lead to the discovery of new PKC inhibitors with enhanced efficacy and reduced toxicity.
合成方法
The synthesis of N-(2-Oxazolyl)-1-naphthylamine involves the condensation of 2-aminobenzophenone with glyoxal in the presence of an acid catalyst. The resulting product is then cyclized with hydroxylamine to form N-(2-Oxazolyl)-1-naphthylamine. The purity of the synthesized N-(2-Oxazolyl)-1-naphthylamine can be improved by recrystallization from an appropriate solvent.
科学研究应用
N-(2-Oxazolyl)-1-naphthylamine has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2-Oxazolyl)-1-naphthylamine has also been shown to enhance the cytotoxicity of chemotherapeutic agents, such as doxorubicin and cisplatin, in cancer cells. Moreover, N-(2-Oxazolyl)-1-naphthylamine has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
属性
CAS 编号 |
100381-97-3 |
|---|---|
产品名称 |
N-(2-Oxazolyl)-1-naphthylamine |
分子式 |
C13H10N2O |
分子量 |
210.23 g/mol |
IUPAC 名称 |
N-naphthalen-1-yl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H10N2O/c1-2-6-11-10(4-1)5-3-7-12(11)15-13-14-8-9-16-13/h1-9H,(H,14,15) |
InChI 键 |
QPVKBSBPGROOBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC=CO3 |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC=CO3 |
其他 CAS 编号 |
100381-97-3 |
同义词 |
N-(2-Oxazolyl)-1-naphthylamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B27525.png)
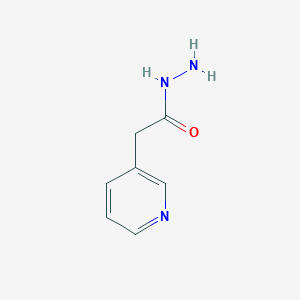
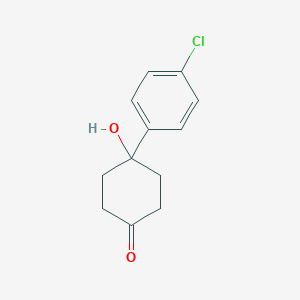
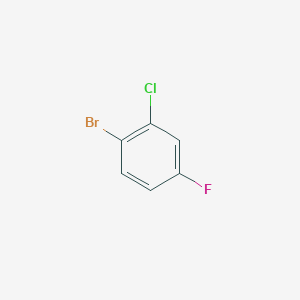
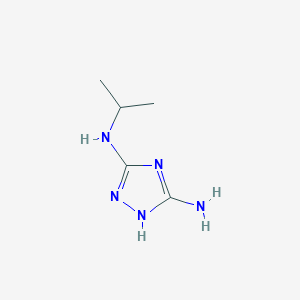

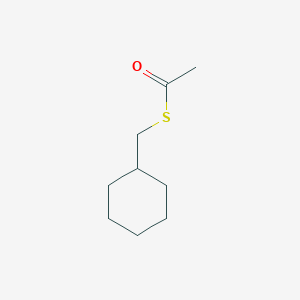
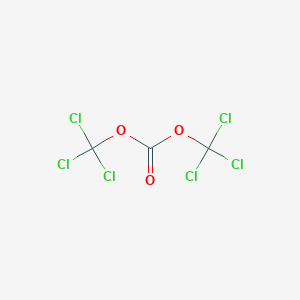

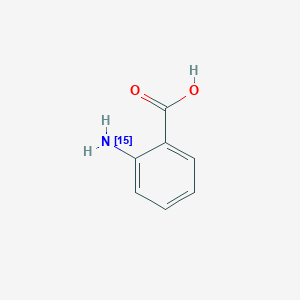
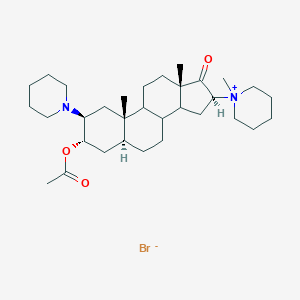
![N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B27559.png)
